chemical structure of 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride
chemical structure of 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride
An In-depth Technical Guide: 5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The document elucidates its core chemical structure, discusses plausible synthetic pathways, and details its reactivity profile. Emphasis is placed on its role as a versatile building block for the development of novel therapeutic agents, leveraging the established pharmacological importance of the benzofuran scaffold and the strategic incorporation of a fluorine atom to enhance drug-like properties. This guide serves as a critical resource for professionals engaged in drug discovery and synthetic chemistry, offering both theoretical insights and practical, field-proven methodologies.
Molecular Overview and Physicochemical Properties
Chemical Structure Analysis
5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride is a multi-functionalized aromatic compound built upon a benzofuran core. The benzofuran unit, a bicyclic system consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2]
The key structural features are:
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Benzofuran Core: A planar, aromatic system that serves as the molecular backbone.
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Sulfonyl Chloride Group (-SO₂Cl) at Position 2: This is a highly reactive electrophilic functional group. It is the primary site for chemical modification, readily reacting with a wide range of nucleophiles to form stable sulfonamides and sulfonates. Its position on the electron-rich furan ring influences its reactivity.
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Methyl Group (-CH₃) at Position 3: A small alkyl group that can influence the steric and electronic environment of the adjacent sulfonyl chloride group. It can also serve as a metabolic soft spot or a key interaction point with biological targets.
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Fluorine Atom (-F) at Position 5: The incorporation of fluorine is a strategic choice in modern drug design.[3][4] Its high electronegativity and small size can profoundly alter the molecule's physicochemical properties, including lipophilicity (logP), metabolic stability, and binding affinity to target proteins, often by blocking sites of metabolism or forming favorable orthogonal interactions.[3][4]
Physicochemical Data
The fundamental properties of 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride are summarized below.
| Property | Value | Reference |
| CAS Number | 1369140-00-0 | |
| Molecular Formula | C₉H₆ClFO₃S | |
| Molecular Weight | 248.66 g/mol | Calculated |
| Synonyms | 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process, beginning with a suitably substituted phenol and proceeding through cyclization to form the benzofuran ring, followed by sulfonation and chlorination.
Caption: Proposed synthetic workflow for 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, hypothetical procedure based on standard organic chemistry methods. It should be optimized and validated experimentally.
Step 1: Synthesis of 5-Fluoro-3-methyl-1-benzofuran
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Etherification: To a solution of 4-fluorophenol in acetone, add potassium carbonate (K₂CO₃) and propargyl bromide. Reflux the mixture for 12-18 hours until TLC indicates consumption of the starting phenol.
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Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the resulting crude propargyl ether by column chromatography.
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Claisen Rearrangement & Cyclization: Heat the purified ether in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a tandem Claisen rearrangement and intramolecular cyclization to form the benzofuran ring.
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Purification: After cooling, the reaction mixture is worked up with an acid wash and extraction. The final benzofuran product is purified by chromatography or distillation.
Step 2: Conversion to Sulfonyl Chloride
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Sulfonation: Cool a solution of 5-fluoro-3-methyl-1-benzofuran in a dry, inert solvent like dichloromethane (DCM) to 0 °C. Add chlorosulfonic acid dropwise while maintaining the temperature.[5] The C2 position of the benzofuran is electron-rich and susceptible to electrophilic substitution.
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Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring by LC-MS for the formation of the sulfonic acid.
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Chlorination: Upon completion, the intermediate sulfonic acid can be converted to the sulfonyl chloride. A standard method is to carefully quench the reaction mixture on ice, extract the sulfonic acid, and then treat it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF.
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Work-up and Isolation: The reaction is carefully quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo to yield the crude 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride.[6] Further purification may be achieved by recrystallization or chromatography if necessary.
Chemical Reactivity and Derivatization
The Sulfonyl Chloride: An Electrophilic Hub
The synthetic utility of the title compound stems almost entirely from the high reactivity of the sulfonyl chloride moiety. This group is an excellent electrophile, making it a powerful tool for covalently linking the fluorinated benzofuran scaffold to other molecules, particularly those containing nucleophilic groups like amines and alcohols.
Key Derivatization Reactions
The primary reactions involve the substitution of the chloride atom by a nucleophile, typically under basic conditions to neutralize the HCl byproduct.
Caption: Common derivatization reactions of the title compound with nucleophiles.
Standard Protocol: Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol describes a general, reliable method for synthesizing a library of sulfonamide derivatives for screening.
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Setup: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 equivalents).
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Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 15-30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.[6]
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Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude sulfonamide by flash column chromatography on silica gel or by recrystallization to yield the final product.
Significance in Drug Discovery and Medicinal Chemistry
The Benzofuran Scaffold in Pharmacology
Benzofuran derivatives are integral to numerous clinically used drugs and biologically active compounds. Their rigid, planar structure and ability to participate in π-stacking interactions make them effective pharmacophores. They have demonstrated a wide array of activities, including antifungal, antitumor, antiviral, and anti-inflammatory properties.[1][2][7]
The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacological profiles.[3] Key benefits include:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.
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Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[4]
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Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, affecting a compound's ionization state and solubility at physiological pH.
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Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) with protein targets, potentially increasing binding affinity and selectivity.
By combining the privileged benzofuran scaffold with a strategically placed fluorine atom and a versatile sulfonyl chloride handle, 5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride represents a high-value starting material for generating novel and potent therapeutic candidates.
Safety and Handling
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Reactivity: Sulfonyl chlorides are reactive compounds. They are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. All handling should be performed under anhydrous conditions.
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Toxicity: This compound should be handled with care in a well-ventilated fume hood. It is likely to be a skin and respiratory irritant due to the release of HCl upon contact with moisture.
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.
Conclusion
5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride is a sophisticated chemical building block designed for modern drug discovery. Its structure marries the proven biological relevance of the benzofuran core with the pharmacokinetic advantages conferred by fluorination. The presence of the highly reactive sulfonyl chloride group provides a direct and efficient handle for synthetic elaboration, enabling the rapid generation of diverse compound libraries. For researchers and drug development professionals, this molecule offers a powerful starting point for the rational design of next-generation therapeutics targeting a wide spectrum of diseases.
References
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2012). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2477. Available at: [Link]
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Seo, P. J., Choi, H. D., Son, B. W., & Lee, U. (2009). 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1957. Available at: [Link]
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Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118(41), 9796-9797. (Referenced in supporting information from a different article). Available at: [Link] (Note: This is a representative citation for the general method).
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